molecular formula C15H14ClNO4S B2456398 methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate CAS No. 92426-22-7

methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate

Cat. No. B2456398
CAS RN: 92426-22-7
M. Wt: 339.79
InChI Key: ZTTUKUZUAQJJGD-UHFFFAOYSA-N
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Description

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate is a chemical compound with the CAS Number: 92426-22-7. Its molecular weight is 339.8 and its IUPAC name is methyl {[(4-chlorophenyl)sulfonyl]anilino}acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14ClNO4S/c1-21-15(18)11-17(13-5-3-2-4-6-13)22(19,20)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.8 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate in lab experiments is its high potency and selectivity for KATP channels. This allows for precise control of insulin secretion and glucose metabolism in pancreatic beta cells. However, one of the limitations is its potential toxicity, which may affect cell viability and lead to non-specific effects.

Future Directions

There are several future directions for research on methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Another direction is to explore its neuroprotective effects and its potential as a treatment for stroke and other neurological conditions. Additionally, further studies on its mechanism of action and its interaction with other cellular targets may provide new insights into its biological effects and potential applications.

Synthesis Methods

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate can be synthesized via a multistep process starting from 4-chlorobenzenesulfonyl chloride and glycine. The reaction involves the formation of an intermediate, which is then reacted with methylamine to produce the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate has been used as a research tool in various fields such as biochemistry, pharmacology, and toxicology. It is known to inhibit the activity of ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating insulin secretion in pancreatic beta cells. Therefore, it has been used to study the mechanism of insulin secretion and its regulation in diabetes research.
Furthermore, this compound has also been shown to have a neuroprotective effect in animal models of ischemia-reperfusion injury. It has been suggested that this effect is due to its ability to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in mediating excitotoxicity and neuronal damage in stroke.

Safety and Hazards

The safety data sheet (SDS) for this compound can provide information on its hazards, handling, storage, and disposal . It’s important to refer to the SDS for safety guidelines when working with this compound.

properties

IUPAC Name

methyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-5-3-2-4-6-13)22(19,20)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTUKUZUAQJJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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